molecular formula C10H12O2 B1531084 2-Ethoxy-4-methylbenzaldehyde CAS No. 154478-29-2

2-Ethoxy-4-methylbenzaldehyde

Cat. No.: B1531084
CAS No.: 154478-29-2
M. Wt: 164.2 g/mol
InChI Key: KNPACITYHAIVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by an ethoxy group at the second position and a methyl group at the fourth position on the benzene ring, with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Scientific Research Applications

2-Ethoxy-4-methylbenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Safety and Hazards

2-Ethoxy-4-methylbenzaldehyde is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye damage (H318), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-ethoxy-4-methylbenzene using the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Vilsmeier-Haack reaction due to its efficiency and high yield. The process is scaled up with careful control of reaction parameters to ensure consistency and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2-ethoxy-4-methylbenzoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol, 2-ethoxy-4-methylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-Ethoxy-4-methylbenzoic acid.

    Reduction: 2-Ethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Methoxy-4-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Methylbenzaldehyde: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    2-Ethoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 2-Ethoxy-4-methylbenzaldehyde’s unique combination of ethoxy and methyl groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its specific structure allows for targeted modifications, enhancing its utility in various applications.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

2-ethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPACITYHAIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.